Cas no 67130-66-9 (6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(2-chloroacetyl)-1,3-dimethyl-
- 6-AMINO-5-(2-CHLORO-ACETYL)-1,3-DIMETHYL-1H-PYRIMIDINE-2,4-DIONE
- 6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione
- 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 1,3-Dimethyl-5-chloracetyl-6-aminouracil
- 6-Amino-5-(2-chloracetyl)-1,3-dimethyl-2,4(1H,3H)pyrimidindion
- 6-amino-5-(chloroacetyl)-1,3-dimethylhydantoin
- 6-amino-5-chloroacetyl-1,3-dimethyl-1H-pyrimidine-2,4-dione
- AC1L5QSY
- AC1Q3XVV
- AC1Q6EWF
- NSC79228
- 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- SMR000154876
- J-518233
- 6-Amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- MLS000889044
- SB59550
- 6-azanyl-5-(2-chloranylethanoyl)-1,3-dimethyl-pyrimidine-2,4-dione
- 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-pyrimidine-2,4-quinone
- (4-Aminobenzenesulfonylamino)aceticacid
- CHEMBL1582004
- DTXSID50291941
- HMS3357K20
- NSC-79228
- VS-02845
- 6-amino-5-(2-chloro-1-oxoethyl)-1,3-dimethylpyrimidine-2,4-dione
- MFCD04606703
- MLS000569227
- F2113-0871
- AKOS000271110
- HMS2227J03
- EN300-04023
- BDBM35441
- Z56922171
- CS-0219441
- 67130-66-9
- CC-PMLSC-DMA-P77
- cid_254701
- G32588
- BBL011127
- DB-350355
- STK802415
-
- MDL: MFCD04606703
- Inchi: 1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3
- InChI Key: QZIHPCABEPSLMA-UHFFFAOYSA-N
- SMILES: ClCC(C1C(N(C)C(N(C)C=1N)=O)=O)=O
Computed Properties
- Exact Mass: 231.0412
- Monoisotopic Mass: 231.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.7A^2
- XLogP3: 0
Experimental Properties
- Density: 1.438
- Boiling Point: 334.1°C at 760 mmHg
- Flash Point: 155.9°C
- Refractive Index: 1.565
- PSA: 83.71
- LogP: -0.33110
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A605878-50mg |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A605878-100mg |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A605878-500mg |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 500mg |
$ 365.00 | 2022-06-08 | ||
| abcr | AB376939-250mg |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione; . |
67130-66-9 | 250mg |
€190.00 | 2025-04-17 | ||
| abcr | AB376939-1g |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione; . |
67130-66-9 | 1g |
€313.00 | 2025-04-17 | ||
| abcr | AB376939-5g |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione; . |
67130-66-9 | 5g |
€584.50 | 2025-04-17 | ||
| abcr | AB376939-10g |
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione; . |
67130-66-9 | 10g |
€799.00 | 2025-04-17 | ||
| A2B Chem LLC | AH15364-2.5g |
6-Amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 95% | 2.5g |
$289.00 | 2024-04-19 | |
| A2B Chem LLC | AH15364-5g |
6-Amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 95% | 5g |
$414.00 | 2024-04-19 | |
| A2B Chem LLC | AH15364-10g |
6-Amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
67130-66-9 | 95% | 10g |
$572.00 | 2024-04-19 |
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Comprehensive Overview of 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 67130-66-9)
6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 67130-66-9) is a specialized heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name, belongs to the tetrahydropyrimidine family, which is known for its diverse biological activities. Researchers and industry professionals frequently search for this compound due to its potential as a building block in drug discovery and its role in synthesizing novel bioactive molecules.
The molecular structure of 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione features a pyrimidine core substituted with amino, chloroacetyl, and methyl groups. These functional groups contribute to its reactivity and make it a valuable intermediate in organic synthesis. Recent trends in AI-driven drug discovery and green chemistry have increased interest in such compounds, as they align with the demand for sustainable and efficient synthetic routes. Users often inquire about its solubility, stability, and compatibility with common reagents, which are critical for laboratory applications.
One of the key advantages of this compound is its versatility in medicinal chemistry. It serves as a precursor for designing molecules with potential therapeutic effects, particularly in targeting enzymes or receptors involved in metabolic disorders. The chloroacetyl moiety, in particular, is a reactive handle that enables further derivatization, making it a popular choice for combinatorial chemistry libraries. Searches related to structure-activity relationships (SAR) and molecular docking studies often highlight its relevance in modern drug development pipelines.
In addition to pharmaceutical applications, 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has garnered attention in agrochemical research. Its structural motifs are found in compounds with herbicidal or pesticidal properties, addressing the growing need for eco-friendly crop protection solutions. Queries about its synthetic pathways and scale-up production methods are common among industrial chemists aiming to optimize yields and reduce environmental impact.
From a technical perspective, the compound's CAS No. 67130-66-9 is a unique identifier that ensures accurate sourcing and regulatory compliance. Laboratories and suppliers prioritize this number to avoid confusion with structurally similar compounds. Discussions on analytical techniques such as HPLC, NMR, and mass spectrometry for purity assessment are also prevalent, reflecting the compound's importance in quality control protocols.
As the scientific community continues to explore heterocyclic chemistry, 6-amino-5-(2-chloroacetyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione remains a focal point for innovation. Its integration into high-throughput screening platforms and machine learning-assisted compound design underscores its relevance in cutting-edge research. Whether for academic investigations or industrial applications, this compound exemplifies the intersection of traditional synthetic methods and contemporary technological advancements.
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